(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Description
(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H14N2O2S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Nikalje, Ansari, Bari, and Ugale (2015) explored the synthesis and biological activity of thiazolidin‐4‐one derivatives, which share a similar structure to the compound . They designed and synthesized these derivatives using a microwave-assisted synthetic protocol. The study evaluated their central nervous system (CNS) depressant and anticonvulsant activities in mice, finding good CNS depressant activity and protection in maximal electroshock seizure tests, indicative of their ability to inhibit seizure spread (Nikalje et al., 2015).
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives using (3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one as a base structure and screened them for their antimicrobial activities. The study showed that these compounds exhibit promising antimicrobial properties (Basavarajaiah & Mruthyunjayaswamy, 2010).
Antitumor and Antioxidant Activities
Aly, Brown, Abdel‐Aziz, Abuo-Rahma, Radwan, Ramadan, and Gamal-Eldeen (2012) researched the synthesis of 1,3-thiazolidin-5-ylidene derivatives, focusing on their antitumor and antioxidant activities. They found that one derivative exhibited moderate antiproliferative in vitro activity against specific human tumor cell lines and effective antioxidant activity compared to ascorbic acid (Aly et al., 2012).
Anticancer Activity
Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, and Lesyk (2019) synthesized a series of thiazolidinone derivatives and evaluated them for trypanocidal activity as well as anticancer activity. Some of these compounds showed promising results in inhibiting growth of parasites and human tumor cell lines (Holota et al., 2019).
Antitubercular and Antimalarial Agents
Akhaja and Raval (2012) designed and synthesized a series of derivatives with potential antitubercular and antimalarial activity. Their study highlights the versatility of these compounds in addressing multiple infectious diseases (Akhaja & Raval, 2012).
Properties
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-11-7-9-12(10-8-11)21-18(23)16(25-19(21)24)15-13-5-3-4-6-14(13)20(2)17(15)22/h3-10H,1-2H3/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEXDNAZZUINOG-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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